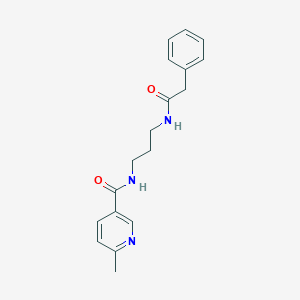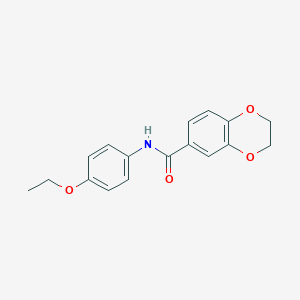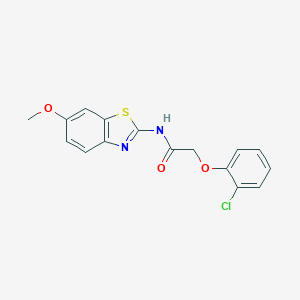
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide, also known as MPAP, is a synthetic compound that belongs to the group of nicotinamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, cancer research, and immunology.
作用機序
The mechanism of action of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide is not fully understood, but it is believed to involve multiple pathways. 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress. It also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases such as Alzheimer's disease. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to enhance the immune response by regulating the production of cytokines and chemokines and enhancing the activity of natural killer cells and T cells.
実験室実験の利点と制限
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications in various fields of medicine, which makes it a promising candidate for further research. However, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and potential side effects.
将来の方向性
There are several future directions for 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide research. In neuroscience, further studies are needed to investigate the potential therapeutic applications of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In cancer research, further studies are needed to investigate the potential use of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide as a chemotherapeutic agent or as an adjuvant therapy to enhance the efficacy of existing chemotherapy drugs. In immunology, further studies are needed to investigate the potential use of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide as an immunomodulatory agent to enhance the immune response against cancer and viral infections. Overall, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has the potential to be a promising therapeutic agent in various fields of medicine, and further research is needed to fully elucidate its potential.
合成法
The synthesis of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide involves the reaction between 6-methyl-nicotinamide and 3-phenylacetylamino-propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in anhydrous dichloromethane or other suitable solvents. The product is then purified by column chromatography or recrystallization to obtain pure 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide.
科学的研究の応用
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been studied extensively for its potential therapeutic applications in various fields of medicine. In neuroscience, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to enhance memory and learning in animal models of Alzheimer's disease.
In cancer research, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin.
In immunology, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines. It has also been shown to enhance the activity of natural killer cells and T cells, which play a crucial role in the immune response against cancer and viral infections.
特性
分子式 |
C18H21N3O2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
6-methyl-N-[3-[(2-phenylacetyl)amino]propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H21N3O2/c1-14-8-9-16(13-21-14)18(23)20-11-5-10-19-17(22)12-15-6-3-2-4-7-15/h2-4,6-9,13H,5,10-12H2,1H3,(H,19,22)(H,20,23) |
InChIキー |
OUJSMSFLPHKLQT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CC2=CC=CC=C2 |
正規SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CC2=CC=CC=C2 |
溶解性 |
46.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)

![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251989.png)
![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251990.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251993.png)